molecular formula C14H24N2O3 B5763806 methyl 1-[(cyclohexylamino)carbonyl]-4-piperidinecarboxylate

methyl 1-[(cyclohexylamino)carbonyl]-4-piperidinecarboxylate

Katalognummer B5763806
Molekulargewicht: 268.35 g/mol
InChI-Schlüssel: NMJGYZHLUKUUIX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 1-[(cyclohexylamino)carbonyl]-4-piperidinecarboxylate, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. It has shown potential as a therapeutic agent in the treatment of various types of cancer, including breast, ovarian, and pancreatic cancer.

Wirkmechanismus

Methyl 1-[(cyclohexylamino)carbonyl]-4-piperidinecarboxylate selectively targets RNA polymerase I transcription by binding to a specific site on the DNA known as the rDNA promoter. This binding prevents the recruitment of transcription factors necessary for the initiation of transcription, leading to the inhibition of ribosomal RNA synthesis. This inhibition ultimately leads to the death of cancer cells.
Biochemical and Physiological Effects
methyl 1-[(cyclohexylamino)carbonyl]-4-piperidinecarboxylate has been shown to induce DNA damage and activate the p53 pathway, leading to the induction of apoptosis in cancer cells. It has also been shown to inhibit DNA repair mechanisms, leading to increased sensitivity to other DNA-damaging agents. Additionally, methyl 1-[(cyclohexylamino)carbonyl]-4-piperidinecarboxylate has been shown to inhibit the growth of cancer stem cells, which are believed to be responsible for tumor recurrence and metastasis.

Vorteile Und Einschränkungen Für Laborexperimente

Methyl 1-[(cyclohexylamino)carbonyl]-4-piperidinecarboxylate has several advantages as a research tool. It is a small molecule inhibitor that is easy to synthesize and can be used in a variety of assays. It has also been shown to be effective in a wide range of cancer types. However, methyl 1-[(cyclohexylamino)carbonyl]-4-piperidinecarboxylate has some limitations. It has been shown to have off-target effects, which can lead to toxicity in normal cells. Additionally, its mechanism of action is complex and not fully understood, which can make it difficult to interpret experimental results.

Zukünftige Richtungen

There are several future directions for research on methyl 1-[(cyclohexylamino)carbonyl]-4-piperidinecarboxylate. One area of interest is the development of combination therapies that use methyl 1-[(cyclohexylamino)carbonyl]-4-piperidinecarboxylate in conjunction with other anticancer agents. Another area of interest is the development of methyl 1-[(cyclohexylamino)carbonyl]-4-piperidinecarboxylate analogs that have improved pharmacokinetic properties and reduced off-target effects. Additionally, further studies are needed to fully understand the mechanism of action of methyl 1-[(cyclohexylamino)carbonyl]-4-piperidinecarboxylate and its potential as a therapeutic agent in the treatment of cancer.

Synthesemethoden

Methyl 1-[(cyclohexylamino)carbonyl]-4-piperidinecarboxylate is synthesized through a multi-step process involving the reaction of various chemical reagents. The first step involves the reaction of cyclohexylamine and methyl chloroformate to form the intermediate, N-(cyclohexylcarbonyl)methylamine. This intermediate is then reacted with piperidine-4-carboxylic acid to form methyl 1-[(cyclohexylamino)carbonyl]-4-piperidinecarboxylate.

Wissenschaftliche Forschungsanwendungen

Methyl 1-[(cyclohexylamino)carbonyl]-4-piperidinecarboxylate has been extensively studied for its potential as a therapeutic agent in the treatment of cancer. It has been shown to selectively target cancer cells by inhibiting RNA polymerase I transcription, which is necessary for the production of ribosomal RNA. methyl 1-[(cyclohexylamino)carbonyl]-4-piperidinecarboxylate has been shown to induce apoptosis in cancer cells, leading to their death. It has also been shown to sensitize cancer cells to other anticancer agents, such as cisplatin and gemcitabine.

Eigenschaften

IUPAC Name

methyl 1-(cyclohexylcarbamoyl)piperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O3/c1-19-13(17)11-7-9-16(10-8-11)14(18)15-12-5-3-2-4-6-12/h11-12H,2-10H2,1H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMJGYZHLUKUUIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)C(=O)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-[(cyclohexylamino)carbonyl]-4-piperidinecarboxylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.